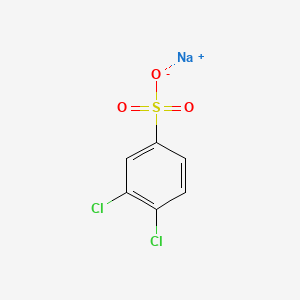![molecular formula C29H35FN2O8S B13835808 ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B13835808.png)
ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used to reduce the incidence of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease . By inhibiting PAR-1, vorapaxar sulfate prevents thrombin-related platelet aggregation, making it a crucial compound in the prevention of atherothrombotic events .
Preparation Methods
The preparation of vorapaxar sulfate involves several synthetic routes and reaction conditions. One method includes performing an oxidation reaction on a specific intermediate compound in an organic solvent to obtain the desired product . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Vorapaxar sulfate undergoes various types of chemical reactions, including:
Scientific Research Applications
Vorapaxar sulfate has a wide range of scientific research applications, including:
Mechanism of Action
Vorapaxar sulfate exerts its effects by inhibiting platelet aggregation through the reversible antagonism of protease-activated receptor 1 (PAR-1) . PAR-1 is a G-protein coupled receptor highly expressed on platelets and activated by the serine protease activity of thrombin . By blocking this receptor, vorapaxar sulfate prevents thrombin-related platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events .
Comparison with Similar Compounds
Vorapaxar sulfate is unique among antiplatelet agents due to its selective inhibition of PAR-1. Similar compounds include:
Aspirin: An irreversible COX-1 inhibitor that blocks thromboxane A2-mediated platelet activation.
Clopidogrel: A P2Y12 adenosine diphosphate receptor antagonist that inhibits platelet activation.
Ticagrelor: Another P2Y12 inhibitor with a different mechanism of action compared to vorapaxar sulfate.
Vorapaxar sulfate stands out due to its specific targeting of PAR-1, providing an additional pathway for reducing thrombotic events without significantly affecting other platelet activation mechanisms .
Properties
Molecular Formula |
C29H35FN2O8S |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid |
InChI |
InChI=1S/C29H33FN2O4.H2O4S/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18;1-5(2,3)4/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34);(H2,1,2,3,4)/b12-9+;/t17-,20+,23+,24+,25-,26-,27?;/m0./s1 |
InChI Key |
NQRYCIGCIAWEIC-WKRGPISUSA-N |
Isomeric SMILES |
CCOC(=O)N[C@@H]1CC[C@@H]2[C@H](C1)C[C@H]3C([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@@H](OC3=O)C.OS(=O)(=O)O |
Canonical SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


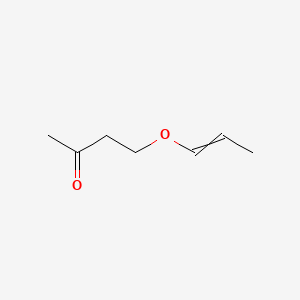
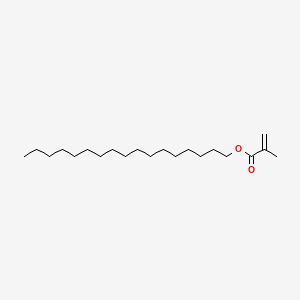
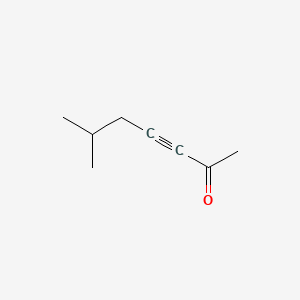
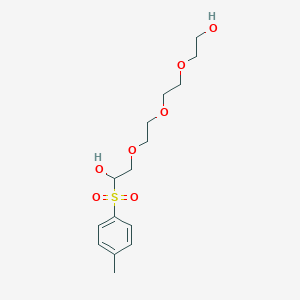
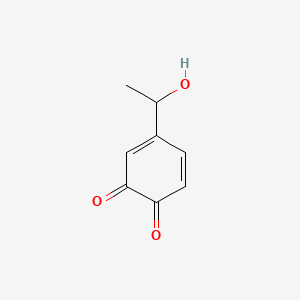
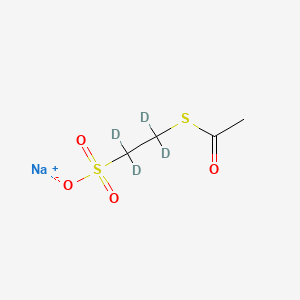
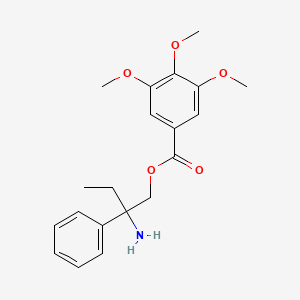
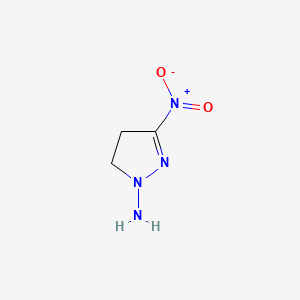
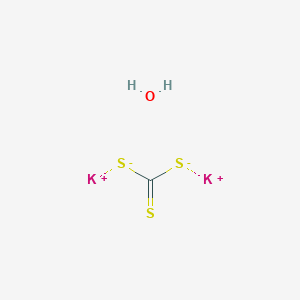
![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)
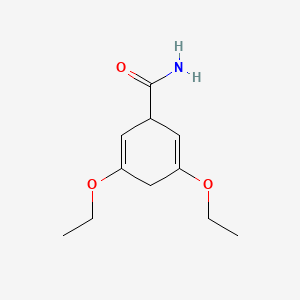
![[7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)
